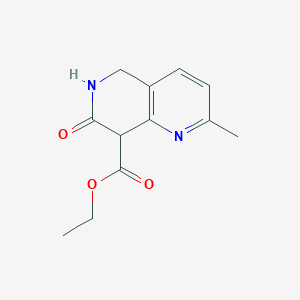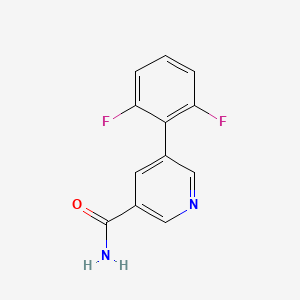
4-Bromo-6-methyl-2-nitropyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-methyl-2-nitropyridin-3-ol is a chemical compound with the molecular formula C6H5BrN2O3 and a molecular weight of 233.02 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to a pyridine ring, along with a hydroxyl group at the third position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-methyl-2-nitropyridin-3-ol typically involves the nitration of 4-bromo-6-methylpyridin-3-ol. The nitration process can be carried out using nitric acid and sulfuric acid as nitrating agents . The reaction is performed under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity . The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-methyl-2-nitropyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Scientific Research Applications
4-Bromo-6-methyl-2-nitropyridin-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-6-methyl-2-nitropyridin-3-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components . The bromine atom and hydroxyl group contribute to the compound’s binding affinity to target proteins and enzymes . The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitropyridin-3-ol: Lacks the methyl group at the sixth position.
6-Methyl-2-nitropyridin-3-ol: Lacks the bromine atom at the fourth position.
4-Bromo-6-methylpyridin-3-ol: Lacks the nitro group at the second position.
Uniqueness
4-Bromo-6-methyl-2-nitropyridin-3-ol is unique due to the presence of all three substituents (bromine, methyl, and nitro groups) on the pyridine ring. This unique combination of functional groups imparts distinct chemical reactivity and biological activity to the compound .
Properties
CAS No. |
1022250-67-4 |
|---|---|
Molecular Formula |
C6H5BrN2O3 |
Molecular Weight |
233.02 g/mol |
IUPAC Name |
4-bromo-6-methyl-2-nitropyridin-3-ol |
InChI |
InChI=1S/C6H5BrN2O3/c1-3-2-4(7)5(10)6(8-3)9(11)12/h2,10H,1H3 |
InChI Key |
LPMCKJUYLRJDGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)[N+](=O)[O-])O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11873463.png)
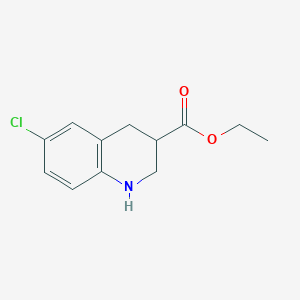
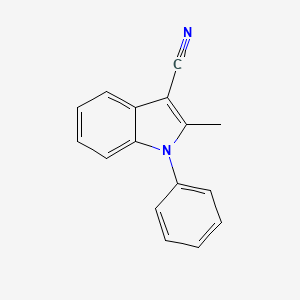
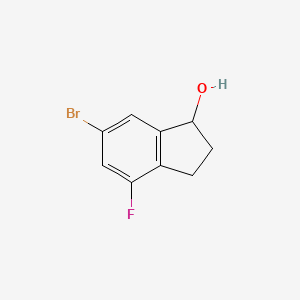
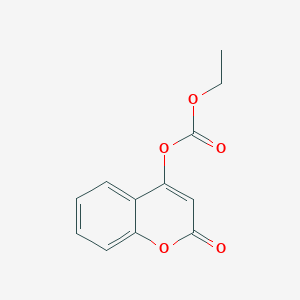


![Dimethyl 1,2-diazaspiro[4.4]nona-1,3-diene-3,4-dicarboxylate](/img/structure/B11873491.png)
